Product packaging for 5-Hexyl-2-methylpyridine(Cat. No.:CAS No. 710-40-7)

5-Hexyl-2-methylpyridine

Cat. No.: B1619125
CAS No.: 710-40-7
M. Wt: 177.29 g/mol
InChI Key: CVQOAKGVDNOWHA-UHFFFAOYSA-N
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Description

Discovery and Initial Identification in Diverse Natural Isolates

The chemical compound 5-hexyl-2-methylpyridine was first identified as a constituent of orange essential oil. google.com Its presence, which had not been previously suspected, was uncovered through the application of sophisticated gas chromatography techniques. google.com This discovery highlighted that even well-examined natural products like orange essential oil could contain previously unidentified compounds. google.com Further research has confirmed its presence in cold-pressed Florida (Valencia) orange oil, where it exists alongside other alkylpyridines. researchgate.netresearchgate.net Beyond citrus, alkylpyridines, the broader chemical family to which this compound belongs, have been identified in various other natural sources. For instance, they have been found in the absolutes of jasmine and fig leaves, as well as in verbena oil, geranium oil, and boronia absolute. perfumerflavorist.com The odors of alkylpyridines are generally characterized as less pleasant and more amine-like compared to the roasted notes of alkylpyrazines. perfumerflavorist.com Specifically, this compound is described as having fatty, fishy, metallic, and mandarin notes. perfumerflavorist.comgoogle.com

Quantitative and Qualitative Assessment in Complex Natural Mixtures

This compound has been identified as a component of sweet orange (Citrus sinensis) pericarp essential oil. foodb.causda.govthegoodscentscompany.comfoodb.ca Its presence has also been confirmed in cold-pressed Florida (Valencia) orange oil and Brazilian (Pera) orange oil. researchgate.netperfumerflavorist.com In a study of Florida (Valencia) orange oil, this compound was found in smaller amounts relative to the main pyridine (B92270) constituent, 3-hexylpyridine, which was present at approximately 20 parts per billion (ppb). researchgate.netresearchgate.net

The following table provides a summary of the occurrence of this compound in citrus essential oils based on available data.

Citrus VarietyPlant PartDetection Status
Sweet Orange (Citrus sinensis)Pericarp Essential OilDetected
Orange (Florida, Valencia)Cold-Pressed OilDetected
Orange (Brazilian, Pera)Essential OilDetected

This table is generated based on the presence of this compound as noted in the search results. Quantitative data is limited.

In natural sources, this compound is often found alongside other analogous alkylpyridines. For example, in cold-pressed Florida (Valencia) orange oil, it co-occurs with 3-hexylpyridine, 3-heptylpyridine, 3-octylpyridine (B1618900), 3-(4-methylpentyl)pyridine, and 3-(4-methylhexyl)pyridine. researchgate.netresearchgate.net Similarly, Brazilian (Pera) orange oil also contains 3-hexyl-, 3-heptyl-, and 3-octylpyridine in addition to this compound. researchgate.net The broader family of alkylpyridines has also been identified in other essential oils and absolutes. For instance, jasmine absolute of Egyptian origin contains alkylpyridines substituted in the 2-position. perfumerflavorist.com Furthermore, various pyridine derivatives have been found in spearmint and peppermint oil. perfumerflavorist.com

The table below presents a comparative look at the occurrence of different alkylpyridines in various natural sources.

Natural SourceAlkylpyridine Compound(s) Identified
Orange (Florida, Valencia) Oil3-hexylpyridine, 3-heptylpyridine, 3-octylpyridine, this compound, 3-(4-methylpentyl)pyridine, 3-(4-methylhexyl)pyridine
Orange (Brazilian, Pera) Oil3-hexylpyridine, 3-heptylpyridine, 3-octylpyridine, this compound
Jasmine Absolute (Egyptian)2-substituted alkylpyridines
Fig Leaf AbsolutePyridine derivatives
Verbena OilPyridine derivatives
Geranium OilPyridine derivatives
Boronia AbsolutePyridine derivatives
Spearmint Oil38 nitrogen-containing compounds, including 11 new pyridine derivatives
Peppermint Oil38 nitrogen-containing compounds, including 11 new pyridine derivatives

This table illustrates the co-occurrence of various alkylpyridines in different natural isolates.

Methodologies for Natural Product Isolation and Enrichment

The isolation of nitrogen-containing compounds like this compound from natural sources typically involves solvent extraction methods. uc.edu These techniques are crucial for separating individual components from complex mixtures for analysis and characterization. scribd.com The choice of solvent and the optimization of extraction conditions are key to efficiently isolating target compounds. nih.gov

For the extraction of basic compounds such as pyridines from essential oils, an acid-base extraction is a common approach. This involves treating the essential oil with an acidic solution to protonate the basic pyridine compounds, making them soluble in the aqueous acid phase. This allows for their separation from the non-basic components of the oil. The basic compounds can then be recovered by neutralizing the acidic extract and performing a subsequent solvent extraction. researchgate.net

In recent years, there has been a growing interest in using more environmentally friendly solvents, known as "green solvents," for extraction processes. researchgate.net Ionic liquids (ILs) are one such class of solvents that have gained attention due to their favorable properties, including low toxicity, non-flammability, and high ionic conductivity. researchgate.net IL-based solid-liquid extraction techniques, where the plant material is in direct contact with the IL or its aqueous solution, have been explored for extracting various bioactive compounds. nih.gov The efficiency of these extractions can be optimized by adjusting parameters such as temperature, extraction time, and the solid-to-liquid ratio. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N B1619125 5-Hexyl-2-methylpyridine CAS No. 710-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hexyl-2-methylpyridine
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InChI

InChI=1S/C12H19N/c1-3-4-5-6-7-12-9-8-11(2)13-10-12/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CVQOAKGVDNOWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CN=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2051392
Record name 5-Hexyl-2-methyl pyridine
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Molecular Weight

177.29 g/mol
Source PubChem
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CAS No.

710-40-7
Record name 5-Hexyl-2-methylpyridine
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Record name Pyridine, 5-hexyl-2-methyl-
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Record name Pyridine, 5-hexyl-2-methyl-
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Record name 5-Hexyl-2-methyl pyridine
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Isolation and Natural Occurrence of 5 Hexyl 2 Methylpyridine

Methodologies for Natural Product Isolation and Enrichment

Chromatographic Fractionation Strategies for Basic Nitrogen-Containing Heterocycles

The separation and purification of basic nitrogen-containing heterocycles, such as pyridines and related alkaloids, present unique challenges in analytical chemistry. nih.gov Due to their basic properties and polarity, these compounds can exhibit poor retention and peak shape in traditional reversed-phase liquid chromatography (RPLC) systems, which utilize nonpolar stationary phases like C18. nih.govd-nb.info This often leads to co-elution with other polar, non-retarded components in a sample matrix. nih.gov

To overcome these difficulties, several specialized chromatographic strategies have been developed. The choice of method often depends on the specific properties of the analytes and the complexity of the sample matrix.

Mixed-Mode Liquid Chromatography (MMLC): This technique uses stationary phases with both reversed-phase and ion-exchange characteristics. d-nb.info This dual interaction mechanism provides enhanced retention and selectivity for basic compounds like pyridines, allowing for better separation from matrix interferences. d-nb.info

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative approach for highly polar compounds. researchgate.net It employs a polar stationary phase (like unmodified silica (B1680970) gel) and a mobile phase with a high concentration of an organic solvent and a small amount of water. This allows for the separation of polar isomers that are difficult to resolve with RPLC. researchgate.net

Ion-Pair Chromatography: This method involves adding an ion-pairing reagent to the mobile phase. The reagent forms a neutral ion pair with the charged analyte, which can then be retained and separated on a conventional RPLC column.

pH Control of Mobile Phase: Adjusting the pH of the mobile phase is a critical factor in controlling the retention of basic heterocycles. Using acidic modifiers (e.g., formic acid, acetic acid) can increase the ionization of the analytes, which can be leveraged for separation in ion-exchange or HILIC modes. researchgate.netresearchgate.net Conversely, at a more basic pH, the compounds are less protonated, altering their retention behavior. researchgate.net

Multi-Stage Chromatography: For highly complex mixtures, such as crude oil, a multi-stage approach may be necessary. This can involve an initial separation on alumina (B75360) to isolate a nitrogenous fraction, followed by further fractionation on silicic acid to separate compounds into groups like secondary and tertiary polycyclic aromatic nitrogen heterocycles (PANH). mcmaster.ca

Table 2: Chromatographic Strategies for Basic Nitrogen-Containing Heterocycles

Chromatographic TechniquePrinciple of SeparationApplication Notes
Reversed-Phase Liquid Chromatography (RPLC)Partitioning based on hydrophobicity.Challenging for polar heterocycles; often requires mobile phase modifiers (e.g., acids) for acceptable peak shape. nih.govresearchgate.net
Mixed-Mode Liquid Chromatography (MMLC)Combines reversed-phase and ion-exchange interactions.Provides enhanced retention and selectivity for basic and polar compounds. d-nb.info
Hydrophilic Interaction Liquid Chromatography (HILIC)Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.Effective for separating highly polar and isomeric compounds not well-retained in RPLC. researchgate.net
Multi-Stage Chromatography (e.g., Alumina/Silica)Sequential separation based on polarity and functional groups.Used for fractionating highly complex samples like crude oils into simpler groups before detailed analysis. mcmaster.ca

Advanced Separation Techniques (e.g., High-Speed Countercurrent Chromatography) for Volatile Components

The isolation of volatile compounds, including many heterocycles found in essential oils, requires techniques that can handle thermally labile and structurally similar molecules without degradation or loss. tandfonline.com High-Speed Countercurrent Chromatography (HSCCC) has emerged as a powerful and efficient advanced separation technique for this purpose. mdpi.comnih.gov

HSCCC is a form of support-free liquid-liquid partition chromatography. mdpi.com It eliminates the use of a solid stationary phase, thereby preventing complications such as the irreversible adsorption of the sample onto a solid support, which can lead to lower recovery and purity. mdpi.com The separation is based on the differential partitioning of solutes between two immiscible liquid phases.

The key advantages of HSCCC for separating volatile components include:

High Sample Recovery: The absence of a solid support minimizes sample loss due to irreversible adsorption. tandfonline.com

Versatility: The technique can be operated in both normal-phase and reversed-phase modes, offering flexibility in separating compounds with a wide range of polarities. mdpi.com

Speed and Efficiency: HSCCC can achieve high-purity separations in a relatively short time. For instance, major components of essential oils have been isolated in a single run lasting only a few hours. mdpi.comnih.gov

Preservation of Sample Integrity: As a liquid-liquid technique, it is well-suited for separating thermally unstable compounds that might degrade under the conditions of gas chromatography. tandfonline.com

Scalability: Modern HSCCC equipment allows for preparative-scale separations with a high sample loading capacity. mdpi.com

HSCCC has been successfully applied to the preparative isolation of various volatile compounds from essential oils, such as monoterpenes, sesquiterpenes, and other bioactive constituents, demonstrating its utility for purifying components from complex natural matrices. mdpi.comnih.govnih.gov

Table 3: Advantages of High-Speed Countercurrent Chromatography for Volatile Component Separation

FeatureDescriptionBenefit for Volatile Components
Support-Free System Employs two immiscible liquid phases, eliminating solid stationary supports.Prevents irreversible adsorption, leading to high recovery and purity. mdpi.com
Liquid-Liquid Partition Separation is based on the partition coefficient (K) of the analyte between the two liquid phases.Offers high selectivity for structurally similar compounds and is gentle on thermally labile molecules. tandfonline.commdpi.com
Continuous Process The stationary phase is retained in the column by centrifugal force while the mobile phase is pumped through.Allows for efficient and rapid separation with good resolution. nih.gov
High Loading Capacity Can accommodate large sample sizes for preparative-scale purification.Enables the isolation of significant quantities of target compounds from natural extracts. mdpi.com

Synthetic Methodologies for 5 Hexyl 2 Methylpyridine and Analogues

Retrosynthetic Analysis and Historical Synthetic Routes

Historically, the construction of the pyridine (B92270) ring often relied on the condensation of aldehydes and ammonia (B1221849) or their derivatives. chemistnotes.comacsgcipr.org These methods, while effective for producing simple pyridines, sometimes result in mixtures of products when applied to higher aliphatic aldehydes. chemistnotes.com

A common approach for synthesizing 5-substituted-2-methylpyridines involves the Chichibabin pyridine synthesis. This reaction typically utilizes the condensation of aldehydes with ammonia over a catalyst at elevated temperatures. chemistnotes.com While a direct one-pot synthesis of 5-hexyl-2-methylpyridine from specific precursors like n-octanal and formaldehyde (B43269) is not extensively detailed in the provided results, the principles of the Chichibabin synthesis can be applied. The analogous synthesis of 5-ethyl-2-methylpyridine (B142974) is achieved through the condensation of acetaldehyde (B116499) and ammonia. wikipedia.org This suggests a plausible, albeit potentially low-yielding, pathway where a mixture of aldehydes, including a hexyl-containing aldehyde and acetaldehyde or its equivalent, could react with ammonia to form the desired product.

Another established method for creating substituted pyridines is the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia to form a dihydropyridine, which is then oxidized to the corresponding pyridine derivative. scribd.comorganic-chemistry.org This multi-component reaction offers a modular approach to constructing highly substituted pyridines. organic-chemistry.org

The following table outlines a general, historical approach to pyridine synthesis.

StepDescriptionReactantsConditionsProduct
1Aldol (B89426) CondensationAldehyde, β-ketoesterBasic or acidic catalystα,β-Unsaturated carbonyl compound
2Enamine Formationβ-ketoester, Ammonia-Enamine
3Michael Additionα,β-Unsaturated carbonyl, Enamine-Dihydropyridine intermediate
4OxidationDihydropyridine intermediateOxidizing agent (e.g., Nitric Acid)Substituted Pyridine

The mechanisms for classical pyridine syntheses are well-documented.

Chichibabin Pyridine Synthesis: This reaction is believed to proceed through a series of aldol-type condensations and Michael additions. chemistnotes.com Initially, an aldehyde reacts with ammonia to form an imine. This is followed by a series of condensations with other aldehyde molecules, eventually leading to a cyclized intermediate that aromatizes to the pyridine ring through the elimination of water and hydrogen. chemistnotes.com

Hantzsch Dihydropyridine Synthesis: The mechanism involves several key steps. scribd.comyoutube.com First, one molecule of the β-ketoester reacts with the aldehyde in an aldol condensation to form an α,β-unsaturated carbonyl compound. youtube.com Concurrently, a second molecule of the β-ketoester reacts with ammonia to form an enamine. youtube.com These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield a 1,4-dihydropyridine. youtube.com The final step is an oxidation to afford the aromatic pyridine ring. scribd.comorganic-chemistry.org

Advanced Synthetic Strategies and Mechanistic Insights for Substituted Pyridines

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis and functionalization of pyridines, offering greater control over regioselectivity and functional group tolerance. thieme-connect.comthieme-connect.com

A notable advancement in forming C-C bonds on the pyridine ring is the use of Lewis acids like aluminum chloride (AlCl₃) to induce heteroarylation. acs.orgacs.orgnih.govresearchgate.net This method allows for the direct coupling of 2-halopyridines with arenes and heteroarenes, a reaction that traditionally required transition-metal catalysts. acs.orgacs.org The reaction is particularly effective when the 2-halopyridine bears an electron-withdrawing group, which increases the electron deficiency of the pyridine ring and facilitates nucleophilic attack. acs.orgacs.org

The proposed mechanism involves the complexation of AlCl₃ with the nitrogen of the 2-halopyridine, which activates the ring towards nucleophilic substitution at the carbon atom bearing the halogen. acs.orgacs.org This strategy provides a cost-effective and operationally simple alternative to transition-metal-catalyzed cross-coupling reactions for the synthesis of 2-arylpyridines. acs.orgresearchgate.net

Catalyst/ReagentReactantsProductKey Features
AlCl₃2-Halopyridine (with electron-withdrawing group), Arene/Heteroarene2-Aryl/Heteroaryl-substituted pyridineTransition-metal-free, cost-effective, good yields. acs.orgacs.orgnih.gov

Organometallic catalysis has revolutionized the synthesis of substituted pyridines, with copper-catalyzed methods being particularly prominent. acs.orgthieme-connect.comtandfonline.comthieme-connect.com These methods offer mild reaction conditions and high functional group tolerance. nih.govscispace.com Copper catalysts can be used for various transformations, including C-H functionalization, amination, and the construction of the pyridine ring itself. acs.orgrsc.org

One approach involves the copper-catalyzed C-3 functionalization of imidazo[1,2-a]pyridines through an aerobic oxidative decarboxylative coupling. acs.org Another powerful strategy is the copper-catalyzed one-pot cascade reaction of inactivated saturated ketones with electron-deficient enamines, which proceeds via an inert C(sp³)–H bond functionalization. acs.org Furthermore, a one-pot, copper-catalyzed method has been developed to construct 2-alkynylpyridines directly from terminal alkynes and the parent pyridine, avoiding the need for pre-functionalization. thieme-connect.comthieme-connect.com

Catalyst SystemReaction TypeReactantsProduct
Cu(OAc)₂·H₂O / O₂C-3 FunctionalizationImidazo[1,2-a]pyridines, 3-Indoleacetic acids3-(1H-indol-3-ylmethyl)-imidazo[1,2-a]pyridines
Cu(OAc)₂ / bpy / TEMPOOne-pot CascadeSaturated ketones, Electron-deficient enaminesFunctionalized pyridines
Copper CatalystAlkynylationPyridine, Terminal alkynes2-Alkynylpyridines

A notable example is the copper-catalyzed cascade reaction that combines a novel N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation to yield highly substituted pyridines. nih.govscispace.comorganic-chemistry.org This method is modular and tolerates a wide range of functional groups. nih.govscispace.com

Another innovative one-pot synthesis involves the nickel-catalyzed dehydrogenation of alkyl ketones and subsequent conjugate addition and condensation with enamines and ammonia to produce substituted pyridines. oup.com Gold-catalyzed aza-enyne metathesis followed by a 6π-electrocyclization–aromatization sequence has also been employed for the one-pot synthesis of pentasubstituted pyridines. acs.org These advanced methodologies highlight the trend towards more sustainable and efficient chemical syntheses. acsgcipr.org

Sustainable and Green Chemistry Approaches in Pyridine Synthesis

The industrial production of pyridine and its derivatives, including this compound, has traditionally relied on methods that often involve high temperatures, high pressures, and multi-step processes with significant environmental footprints. Modern synthetic chemistry, however, is increasingly driven by the principles of green and sustainable chemistry, aiming to improve efficiency, reduce waste, and utilize more environmentally benign materials. For 2,5-dialkylpyridines like this compound, several approaches align with these principles, primarily focusing on catalysis, alternative reaction media, and process optimization.

One of the cornerstone industrial routes to alkylpyridines is the Chichibabin synthesis, which involves the gas-phase condensation of aldehydes or ketones with ammonia over a solid acid catalyst. researchgate.net This method can be adapted for analogues of this compound. For instance, the synthesis of 5-ethyl-2-methylpyridine has been achieved by reacting acetaldehyde with an ammonium (B1175870) salt at elevated temperatures and pressures. google.com The use of heterogeneous catalysts, such as zeolites, is a key green aspect of this methodology. Zeolite catalysts offer advantages like reusability, high selectivity, and reduced corrosive waste compared to homogeneous catalysts. google.comresearchgate.net Research into zeolite-catalyzed synthesis of 3,5-dialkylpyridines from n-alcohols, formaldehyde, and ammonia highlights the potential for creating substituted pyridines with better atom economy and process efficiency. researchgate.net A proposed mechanism for the formation of 5-ethyl-2-methylpyridine over zeolite catalysts involves a series of condensation and cyclization reactions on the catalyst surface. rsc.org

Another significant green advancement is the application of flow chemistry. A continuous flow process for the α-methylation of pyridines using a packed-bed reactor with a Raney® nickel catalyst has been developed. researchgate.netnih.gov This method offers a greener alternative to traditional batch reactions by providing shorter reaction times, enhanced safety by minimizing the volume of hazardous reagents at any given time, and reduced waste by often eliminating the need for extensive workup and purification. nih.gov While this specific method focuses on methylation, the principles of flow chemistry could be extended to the introduction of longer alkyl chains.

Direct alkylation of a pre-existing pyridine ring represents a more targeted approach. The synthesis of this compound can be achieved through the reaction of 2-methylpyridine (B31789) (2-picoline) with a hexylating agent like hexyl bromide in the presence of a base. ontosight.ai The sustainability of such a reaction can be evaluated based on the choice of solvent, the energy input required, and the atom economy of the specific transformation.

The table below summarizes various catalytic and process-driven approaches relevant to the synthesis of this compound and its analogues, emphasizing green chemistry principles.

MethodReactantsCatalyst/ConditionsProduct(s)Key Green Aspect(s)
Modified Chichibabin Synthesis Acetaldehyde, Aqueous Ammonium Salt180–270°C, High Pressure5-Ethyl-2-methylpyridineHigh yield and selectivity in a one-pot reaction. google.com
Zeolite-Catalyzed Synthesis Carbonyl compound, AmmoniaZeolite with MFI topology (e.g., ZSM-5), 300-500°C, Gas PhasePyridine, PicolinesUse of a reusable and selective heterogeneous catalyst. google.comresearchgate.net
Flow Chemistry α-Methylation Substituted Pyridine, 1-PropanolRaney® Nickel packed column, >180°C, Continuous Flow2-Methylated PyridinesReduced reaction time, increased safety, reduced waste, no work-up. nih.gov
Direct Alkylation 2-Methylpyridine, Hexyl bromideBaseThis compoundTargeted synthesis, though atom economy depends on the specific reagents used. ontosight.ai

Stereoselective Synthesis and Enantiomeric Control in Pyridine Chemistry

The compound this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. Its structure lacks a stereocenter. However, the principles of stereoselective synthesis are of paramount importance in the broader field of pyridine chemistry, as many biologically active pyridine derivatives are chiral and their therapeutic effects are often dependent on a specific stereoisomer. metu.edu.tr The development of methods for enantiomeric control allows for the synthesis of complex chiral molecules where a pyridine ring serves as a key structural scaffold.

While not directly applicable to producing enantiomers of this compound itself, these stereoselective methodologies could be used to synthesize chiral analogues or to introduce chiral centers onto the this compound backbone for the creation of new, complex derivatives.

Catalytic Asymmetric Synthesis is a powerful tool for creating chiral molecules with high enantiomeric purity. Recent advances have focused on the enantioselective functionalization of the pyridine ring. For example, rare-earth metal catalysts bearing chiral ligands have been successfully employed for the enantioselective C-H bond addition of pyridines to alkenes. researchgate.net This type of reaction could theoretically be applied to introduce a chiral alkyl group at a specific position on a pyridine precursor.

Another approach involves the catalytic enantioselective reduction of the pyridine ring to form chiral piperidines, which are prevalent in many natural products and pharmaceuticals. sci-hub.se Borane-based catalysts have been utilized for the enantioselective reduction of 2-vinyl-substituted pyridines, proceeding through a cascade of 1,4-hydroboration and transfer hydrogenation to yield products with high enantiomeric excess (ee). researchgate.net This demonstrates a sustainable, metal-free approach to creating chiral piperidine (B6355638) structures from pyridine precursors.

The use of chiral auxiliaries provides another robust strategy for controlling stereochemistry. Chiral auxiliaries are molecules that are temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed. Camphor-based chiral auxiliaries, for instance, have been fused to pyridine rings to create ligands that are effective in asymmetric synthesis. metu.edu.tr Similarly, chiral primary amines can be used in the Zincke reaction to produce chiral pyridinium (B92312) salts, which are valuable intermediates in asymmetric synthesis. thieme-connect.comthieme-connect.com

The table below presents examples of stereoselective methods applied to pyridine derivatives, illustrating the high levels of enantiomeric control achievable in modern pyridine chemistry.

MethodSubstrate TypeCatalyst/ReagentProduct TypeEnantiomeric Ratio/Excess
Enantioselective C-H Alkylation Pyridine derivatives, 1-AlkenesCationic half-sandwich scandium complexes with chiral ligandsEnantioenriched alkylated pyridinesUp to 98:2 er researchgate.net
Enantioselective Reduction 2-Vinyl-substituted pyridinesChiral spiro-bicyclic bisborane catalyst, HBpinChiral 2-vinyl-substituted piperidinesHigh yields and enantioselectivities researchgate.net
Zincke Reaction with Chiral Amines Mono- or dialkylpyridinesChiral Primary Amines (e.g., from natural sources)Chiral Pyridinium SaltsExcellent yields, transfers chirality to the salt thieme-connect.com

These methodologies underscore the sophisticated level of control that can be exerted in pyridine synthesis. While this compound is achiral, these stereoselective strategies are crucial for the synthesis of its chiral analogues and derivatives, which may have significant applications in fields such as medicinal chemistry and materials science.

Spectroscopic Characterization and Structural Elucidation of 5 Hexyl 2 Methylpyridine

Chromatographic-Mass Spectrometric Coupling Techniques for Identification in Complex Mixtures

The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for the unambiguous identification of individual components within a complex sample. These hyphenated techniques are essential for analyzing trace levels of compounds like 5-hexyl-2-methylpyridine.

Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique for the separation and identification of volatile and semi-volatile compounds. nih.gov Due to its volatility, this compound is well-suited for GC-MS analysis. In this method, the compound is first separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. Following separation, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint," allowing for its positive identification.

Research has shown that alkylpyridines can be effectively identified in various complex mixtures, such as solvent-refined coal distillates and aqueous extracts, using capillary GC-MS. acs.orgosti.gov The identification of this compound is confirmed by matching its mass spectrum and retention index with data from reference standards or spectral libraries. nih.gov The mass spectrum of this compound is characterized by a specific fragmentation pattern under electron ionization (EI). The molecular ion peak [M]+ is observed, but the most abundant fragment, or base peak, typically results from a benzylic cleavage, a common fragmentation pathway for alkyl-substituted aromatic rings.

Table 1: Experimental GC-MS Data for this compound This interactive table displays the top five mass-to-charge ratio (m/z) peaks and their relative intensities from the experimental GC-MS analysis of this compound. nih.gov

m/zRelative Intensity (%)
10699.99
12035.80
10735.70
7714.80
13413.40

The Kovats retention index, which normalizes retention times relative to n-alkanes, is another critical parameter for confirming compound identity in GC. It helps to differentiate between isomers that may have very similar mass spectra. nih.gov

Table 2: Kovats Retention Index for this compound This table provides the experimental Kovats retention index values for this compound on different types of GC columns. nih.gov

Column TypeRetention Index
Standard non-polar1410
Standard polar1837

For compounds that are less volatile, thermally unstable, or present at trace levels, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. nih.govrsc.org This technique has been successfully used for the analysis of alkylated pyridines in complex samples like meteorite extracts, demonstrating its power in identifying trace organic compounds. mdpi.com

In HPLC-MS/MS, the sample is first separated by HPLC, which is highly versatile and can accommodate a wide range of analyte polarities. helixchrom.com The eluent from the HPLC column is then introduced into a mass spectrometer. Tandem mass spectrometry (MS/MS) adds another layer of specificity. A precursor ion corresponding to the mass of this compound is selected, fragmented, and the resulting product ions are analyzed. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for quantification at very low concentrations while minimizing matrix interference. nih.govresearchgate.net

Predicted fragmentation data for this compound in an LC-MS/MS experiment indicates the likely product ions that would be monitored for its detection.

Table 3: Predicted LC-MS/MS Fragmentation Data for this compound This interactive table shows the predicted product ions from the precursor ion of this compound in positive ion mode, which are used for identification in MS/MS analysis. foodb.ca

Precursor m/zCollision EnergyProduct Ion m/z
178.15910V120.081
178.15910V106.065
178.15920V120.081
178.15920V106.065
178.15920V94.065
178.15940V120.081
178.15940V106.065
178.15940V94.065
178.15940V80.050

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are used to probe the structural features of a molecule, such as its functional groups and conjugated systems.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. The resulting IR spectrum provides information about the functional groups present. For this compound, the spectrum would be expected to show characteristic absorption bands for the pyridine (B92270) ring and the alkyl (methyl and hexyl) substituents. While a specific experimental spectrum for this compound is not widely published, its features can be predicted based on data from similar compounds like 2-methylpyridine (B31789) and other alkylpyridines. yorku.canist.govresearchgate.net

Table 4: Expected Characteristic IR Absorption Bands for this compound This table outlines the principal vibrational modes and their expected wavenumber ranges in the infrared spectrum.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (Hexyl, Methyl)Stretching2960 - 2850
Aromatic C=C and C=NStretching1600 - 1450
Aliphatic C-H (Hexyl, Methyl)Bending1465 - 1375
Aromatic C-HOut-of-plane Bending900 - 675

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on electronic transitions within a molecule, particularly those involving conjugated π-electron systems. The UV spectrum of this compound is dominated by the pyridine ring. Like benzene, pyridine exhibits characteristic absorptions in the UV region due to π→π* transitions. The presence of alkyl substituents typically causes a small shift in the absorption maxima to longer wavelengths (a bathochromic shift). The spectrum of pyridine in solution shows an absorption maximum around 254 nm. researchgate.net Similar absorptions are expected for this compound.

Table 5: Expected UV-Vis Absorption Maxima for this compound This table shows the expected electronic transitions and their approximate absorption maxima (λmax) based on data for pyridine and related compounds. researchgate.netnih.gov

TransitionApproximate λmax (nm)Chromophore
π→π~250-265Pyridine Ring
n→π~270-280Pyridine Ring

Reactivity and Chemical Transformations of 5 Hexyl 2 Methylpyridine

Theoretical Framework of Alkylpyridine Reactivity and Electrophilic/Nucleophilic Sites

The reactivity of the 5-Hexyl-2-methylpyridine molecule is dictated by the electronic characteristics of the pyridine (B92270) ring and the influence of its alkyl substituents. The pyridine ring is an electron-deficient (π-deficient) aromatic system due to the electronegative nitrogen atom. This nitrogen atom possesses a lone pair of electrons, making it the primary site for nucleophilic and basic activity, readily reacting with acids and electrophiles.

The methyl and hexyl groups attached to the ring are electron-donating via an inductive effect (+I). This effect increases the electron density on the pyridine ring compared to unsubstituted pyridine, which can influence the regioselectivity of certain reactions. However, the ring remains generally deactivated towards electrophilic aromatic substitution, which, if forced, would preferentially occur at the C-3 and C-5 positions.

The primary sites of reactivity can be summarized as follows:

Nucleophilic Nitrogen: The lone pair on the nitrogen atom is the most reactive site for protonation, alkylation, and coordination to metal centers.

Alkyl Side Chains: The C-H bonds on the carbon atoms adjacent to the pyridine ring (the benzylic positions of the methyl and hexyl groups) are activated towards oxidation and radical reactions. Studies on analogous compounds like 2-methyl-5-ethylpyridine show that the methyl group in the 2-position is often the first to react in oxidation processes. researchgate.net

Pyridine Ring Carbons: The ring carbons are susceptible to nucleophilic attack, particularly if a leaving group is present. The electron-donating nature of the alkyl groups slightly mitigates this susceptibility compared to unsubstituted pyridine.

Functional Group Interconversions and Derivatization Strategies

The structure of this compound allows for several derivatization strategies, primarily focused on the alkyl side chains and the pyridine nitrogen. These transformations are crucial for synthesizing new molecules with tailored properties. A key analogue for understanding these reactions is 5-ethyl-2-methylpyridine (B142974), whose reactions are well-documented.

One of the most significant transformations is the oxidation of the alkyl side chains. For instance, 5-ethyl-2-methylpyridine can be oxidized with nitric acid to produce nicotinic acid (Vitamin B3), a vital industrial process that proceeds through the intermediate 2,5-pyridinedicarboxylic acid. wikipedia.org This indicates that both the hexyl and methyl groups on this compound are susceptible to oxidation to form corresponding carboxylic acids under strong oxidizing conditions.

Other potential interconversions include:

N-Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide, which alters the electronic properties of the ring and enables further functionalization.

Selective Oxidation: Under controlled conditions, it may be possible to selectively oxidize one alkyl group over the other. In related compounds, the methyl group at the 2-position is often more reactive than the alkyl group at the 5-position. researchgate.net

Halogenation of Side Chains: Radical halogenation can introduce halogen atoms onto the alkyl chains, providing a handle for subsequent nucleophilic substitution reactions.

Transformation Type Reagents/Conditions Product Type Reference
Side-Chain OxidationStrong oxidizing agents (e.g., Nitric Acid, KMnO₄)Pyridinecarboxylic acids wikipedia.org
AmmoxidationO₂, NH₃, Metal Oxide CatalystCyanopyridines researchgate.net
N-OxidationPeroxy acids (e.g., m-CPBA)Pyridine-N-oxideGeneral Pyridine Chemistry
Acid-Base ReactionStrong acids (e.g., HCl)Pyridinium (B92312) salts noaa.gov

Role in Multicomponent Formulations and Synergistic Interactions (e.g., Odor Modulators in Perfume Compositions)

This compound is utilized as a fragrance ingredient in consumer products. thegoodscentscompany.comresearchgate.net In complex multicomponent formulations such as perfumes, its role extends beyond contributing its individual scent. It can act as an odor modulator, where its presence influences the perception of other fragrance components through synergistic or antagonistic interactions.

Potential for Coordination Chemistry and Ligand Design in Catalysis

Pyridine and its derivatives are fundamental ligands in coordination chemistry, readily forming stable complexes with a vast array of metal ions. nih.govwikipedia.org this compound can act as a monodentate, N-donor ligand, using the electron lone pair on its nitrogen atom to bind to a metal center. wikipedia.org

The design and properties of potential metal complexes with this compound are influenced by both steric and electronic factors:

Steric Hindrance: The methyl group at the 2-position (the α-position) creates significant steric bulk around the nitrogen donor atom. This hindrance can affect the coordination number and geometry of the resulting metal complex, potentially favoring the formation of complexes with lower coordination numbers or specific stereochemistries compared to less hindered pyridine ligands.

Electronic Effects: The electron-donating nature of the methyl and hexyl groups increases the Lewis basicity of the nitrogen atom, potentially leading to stronger metal-ligand bonds compared to unsubstituted pyridine.

Lipophilicity: The long hexyl chain imparts significant lipophilic (oil-loving) character to the ligand. This property would be transferred to its metal complexes, increasing their solubility in nonpolar organic solvents, a feature that can be advantageous in certain catalytic applications.

The rich coordination chemistry of pyridine-type ligands has been used to construct functional materials and molecular assemblies. nih.govelsevierpure.com By extension, this compound could be employed as a ligand to tune the catalytic activity, selectivity, and solubility of metal-based catalysts for various organic transformations.

Electrochemical Properties and Redox Behavior

The electrochemical behavior of this compound is centered on the redox activity of the pyridine ring. The electron-deficient pyridine ring can be electrochemically reduced, though the presence of the electron-donating alkyl groups makes this process more difficult (i.e., it occurs at a more negative potential) than for unsubstituted pyridine. Conversely, these same groups facilitate the oxidation of the molecule.

Therefore, this compound would be expected to:

Undergo reduction at a more negative potential than pyridine.

Undergo oxidation at a less positive potential than pyridine.

Act as a redox-active ligand when coordinated to a metal, modulating the electrochemical properties of the metal center. This is a key principle in the design of catalysts for redox reactions and in the development of electrochemical sensors.

Chemosensory and Olfactory Science of 5 Hexyl 2 Methylpyridine

Comprehensive Sensory Profiling and Characterization

Detailed Description of Aroma Notes

5-Hexyl-2-methylpyridine is a pyridine (B92270) derivative recognized for its complex and multifaceted aroma profile. While detailed sensory panel descriptions are not extensively documented in publicly available literature, information from fragrance and flavor ingredient suppliers, as well as safety assessments, provides some insight into its olfactory characteristics. The compound is noted as a fragrance agent. thegoodscentscompany.comnih.gov The broader family of pyridines is known for strong, penetrating, and often unpleasant odors. byjus.com For instance, pyridine itself has a characteristic fish-like, putrid, and sour smell. byjus.comwikipedia.org

The sensory attributes of this compound can be broken down into the following notes:

Fatty: This characteristic is likely influenced by the hexyl group, a six-carbon alkyl chain, which can impart waxy or fatty nuances to a molecule's scent profile.

Fishy: The fishy note is a common trait among many pyridine compounds, stemming from the nitrogen-containing heterocyclic ring. byjus.comwikipedia.org

Metallic: A metallic note suggests a sharp, clean, and somewhat chemical scent, which can be a feature of certain nitrogenous heterocyclic compounds.

Mandarin: The presence of a mandarin-like citrus note is a more unique characteristic for a pyridine derivative and suggests a certain fruity complexity.

Fruity-Citrus: This broader fruity-citrus description encompasses the mandarin note and points to a more pleasant and volatile aspect of its aroma profile.

Perceptual Qualities: Diffusion, Tenacity, and Impact in Olfactory Compositions

The perceptual qualities of a fragrance ingredient, such as its diffusion, tenacity, and impact, are critical for its application in olfactory compositions.

Diffusion: This refers to the ability of a scent to spread through the air. While specific data for this compound is limited, its molecular weight and vapor pressure suggest moderate volatility, which would contribute to its diffusive properties.

Tenacity: Tenacity is the longevity of a scent. The hexyl group in this compound likely contributes to a moderate to good tenacity, allowing the scent to persist over time.

Structure-Odor Relationship Studies in Pyridine Derivatives

Influence of Alkyl Chain Length and Position on Olfactory Perception

The structure of a molecule, particularly the nature and position of its functional groups, plays a crucial role in determining its odor. In pyridine derivatives, the length and position of alkyl chains significantly influence olfactory perception.

Increasing the length of the alkyl chain on the pyridine ring generally leads to changes in both the character and intensity of the odor. For instance, the odor of pyridine itself is sharply unpleasant and fish-like. byjus.com As the alkyl chain length increases, the odor character can shift from these sharp, amine-like notes to more complex profiles. A study on imidazole- and pyridine-based surfactants showed that an increase in alkyl chain length leads to a decrease in the diffusion coefficient due to increased hydrophobicity and molecular weight. electrochemsci.org This change in physical properties can also affect how the odorant interacts with olfactory receptors.

Comparison of Odor Profiles with Structural Analogues

Comparing the odor profile of this compound with its structural analogues highlights the impact of specific structural features.

CompoundStructureOdor Profile
Pyridine A basic heterocyclic organic compound. wikipedia.orgUnpleasant, fish-like, sour, putrid. byjus.comwikipedia.org
2-Methylpyridine (B31789) A pyridine ring with a methyl group at the 2-position.Sweaty, astringent. thegoodscentscompany.com
5-Ethyl-2-methylpyridine (B142974) A pyridine ring with a methyl group at the 2-position and an ethyl group at the 5-position.Nutty, winey, green, roasted. thegoodscentscompany.comscent.vn
This compound A pyridine ring with a methyl group at the 2-position and a hexyl group at the 5-position.Fatty, fishy, metallic, mandarin, fruity-citrus. thegoodscentscompany.comnih.gov

As the alkyl substituent at the 5-position increases in length from an ethyl to a hexyl group, the odor profile shifts from nutty and green notes to more fatty and complex fruity-citrus characteristics. This demonstrates the significant role of the alkyl chain in modulating the perceived scent.

Olfactory Perception Thresholds and Potency Assessment

The potency of an odorant is related to its detection threshold; a lower threshold indicates higher potency. The potency of pyridine derivatives can vary significantly depending on their structure. The unpleasant and strong odor of pyridine itself is detectable at very low concentrations. wikipedia.org The addition and modification of alkyl groups, as seen in this compound, will alter this potency. The complex aroma profile suggests that it has a moderate to high impact, though quantitative data on its potency is needed for a definitive assessment.

Determination of Odor Threshold Concentrations (with reference to related compounds)

To provide context, the odor thresholds of several structurally related pyridine compounds have been documented. These compounds share the core pyridine structure but differ in the nature of their alkyl substituents, which significantly influences their sensory properties. For instance, 5-ethyl-2-methylpyridine has a reported odor threshold ranging from a low of 0.03 mg/m³ to a high of 94.1 mg/m³. nih.gov In contrast, the simpler 2-methylpyridine has a recognition threshold of 0.046 ppm in the air. noaa.gov

The length and branching of the alkyl chain are known to impact the odor character and potency of alkylpyridines. Generally, as the molecular weight increases, the odor character can shift from sharp and pungent to more complex and often fatty or waxy notes. The hexyl group in this compound, being significantly larger than the ethyl group in 5-ethyl-2-methylpyridine, suggests that its odor threshold may differ, though specific studies are required for confirmation.

Table 1: Odor Threshold Concentrations of Selected Alkylpyridines

Compound NameOdor Threshold ConcentrationReference
5-Ethyl-2-methylpyridine0.03 mg/m³ (low) - 94.1 mg/m³ (high) nih.gov
2-Methylpyridine0.046 ppm (100% recognition in air) noaa.gov

Hedonic Tone and Acceptability Studies

Comprehensive hedonic tone and consumer acceptability studies specifically focused on this compound are not extensively reported in publicly available research. The hedonic tone of a flavor or fragrance compound refers to its pleasantness. This is a critical factor in its potential application in consumer products.

While formal studies are lacking, the descriptive sensory data available provides some indication of its likely hedonic profile. A patent describes the aroma of this compound as having a "fatty, fishy, metallic aroma, accompanied by a note reminiscent of tangerine". google.com This complex profile suggests that its acceptability would be highly dependent on the context and concentration in which it is used. The presence of a tangerine-like note could be perceived as pleasant and desirable in certain applications, while the fatty, fishy, and metallic notes might be considered off-putting in others unless carefully balanced within a complete flavor or fragrance composition.

For comparison, related compounds exhibit varied hedonic characteristics. For example, 5-ethyl-2-methylpyridine is described as having a "strong, earthy, and nutty" taste profile, which is often considered desirable in savory food applications. foodb.ca Conversely, 2-methylpyridine is reported to have a "sweaty type odor and an astringent type flavor," suggesting a potentially lower hedonic tone in many contexts. thegoodscentscompany.com The acceptability of these compounds is therefore highly application-specific.

Contribution to Complex Flavor and Fragrance Systems

This compound's unique olfactory profile allows it to play a significant role in the creation and enhancement of complex flavor and fragrance systems. Its presence has been noted in natural products, and its sensory characteristics suggest a versatile functionality in product formulation.

Role in Enhancing Citrus and Savory Profiles

The dual nature of this compound's aroma profile makes it a valuable component for enhancing both citrus and savory flavors. Its reported tangerine-like note can contribute a fresh and zesty nuance to citrus fragrance compositions. google.com Notably, this compound has been identified as a component of sweet orange, which supports its relevance in citrus profiles. foodb.ca A patent also highlights its use in the reconstitution of orange essential oil, indicating its ability to impart an authentic citrus character. google.com

In the realm of savory flavors, the fatty and metallic aspects of its profile can be leveraged to build complexity. The same patent that describes its citrus-like qualities also points to its utility in reproducing fish and seafood flavors. google.com This suggests that at certain concentrations, the compound can provide savory, marine-like notes that are characteristic of these food products. The ability of a single compound to bridge these seemingly disparate flavor categories underscores its potential as a versatile tool for flavorists.

Synergistic Blending with Other Volatile Compounds

While specific studies detailing the synergistic blending of this compound with other volatile compounds are limited, its complex aroma profile suggests a high potential for synergistic interactions. Synergy in flavor and fragrance chemistry occurs when the perceived intensity or character of a mixture is different from the simple sum of its individual components.

The tangerine-like facet of this compound can synergize with other citrus volatiles, such as limonene (B3431351) and citral, to create a more rounded and authentic citrus flavor. Its fatty and metallic notes could potentially enhance the richness of savory blends, particularly when combined with sulfur-containing compounds found in cooked meats and seafood, or with pyrazines that contribute to roasted and nutty aromas. The successful incorporation of this compound into a flavor or fragrance formulation would depend on the skilled balancing of its concentration to ensure that its various aromatic facets are expressed in a complementary and enhancing manner.

Advanced Research Trajectories and Interdisciplinary Applications

Applications in Advanced Materials Science

A review of current scientific literature indicates a notable absence of published research specifically detailing the application of 5-Hexyl-2-methylpyridine in the fields of advanced materials science, including supramolecular chemistry and polymer science.

There are no documented studies investigating the role of this compound as a synthon or building block in supramolecular chemistry. Research into the self-assembly properties of this specific compound, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, or van der Waals forces, has not been reported. Consequently, no data exists on its potential to form higher-order structures like micelles, vesicles, or liquid crystals.

In the domain of polymer science, this compound has not been identified as a monomer, initiator, or functional additive in the synthesis of polymers. There is no available research on its incorporation into polymer backbones or as a side chain to create functional materials with specific optical, electronic, or responsive properties.

Interfacing with Biological Systems: Mechanistic Insights (Excluding Clinical Outcomes and Safety)

Detailed mechanistic studies on the interaction of this compound with biological systems at the molecular level are not present in the available scientific literature.

There is no published research focusing on the in vitro binding of this compound to any specific biological receptors. As a result, data regarding its binding affinity (such as Kd or IC50 values), receptor selectivity, or mode of interaction at a molecular level are currently unavailable.

Consistent with the lack of receptor binding data, the role of this compound in modulating biological signaling pathways has not been investigated. There are no in vitro or non-human system studies that describe its effect on intracellular signaling cascades, second messenger systems, or gene expression.

Environmental Chemistry and Biodegradation Pathways

While direct experimental studies on the environmental fate and biodegradation of this compound are limited, its environmental behavior can be inferred from its physicochemical properties and data on structurally related alkylpyridines.

The biodegradability of pyridine (B92270) derivatives is highly dependent on the nature and position of substituents on the pyridine ring. tandfonline.comnih.gov Generally, the process in soil and sludge is initiated by microorganisms capable of using these compounds as a source of carbon and nitrogen. tandfonline.com The initial steps in the degradation of many pyridines involve hydroxylation, which can be followed by ring cleavage. tandfonline.comresearchgate.net

For alkylpyridines, the length and position of the alkyl chain can significantly influence persistence. Data for the closely related, shorter-chain compound 5-ethyl-2-methylpyridine (B142974) indicates that it is not readily biodegradable but is expected to be inherently biodegradable. oecd.org Given its longer hexyl chain, this compound is predicted to have lower water solubility and a higher octanol-water partition coefficient (logP), which may increase its persistence and potential for sorption to organic matter in soil and sediment. fishersci.comthegoodscentscompany.com

The primary proposed degradation mechanism for pyridines involves microbial action, often initiated by monooxygenase or dioxygenase enzymes that hydroxylate the ring, making it susceptible to cleavage. nih.govnih.gov Reductive pathways have also been suggested, though they are less common. tandfonline.comresearchgate.net The hexyl substituent of this compound would likely be targeted by oxidative enzymes during metabolism, although the specific pathway has not been elucidated.

Table 1: Physicochemical Properties and Environmental Data

This table presents estimated data for this compound and experimental data for the related compound 5-Ethyl-2-methylpyridine for comparative purposes.

PropertyThis compound5-Ethyl-2-methylpyridine
Molecular Formula C12H19NC8H11N
Water Solubility 216.4 mg/L @ 25 °C (estimated) thegoodscentscompany.com12,000 mg/L @ 20 °C (experimental) thegoodscentscompany.com
logP (o/w) 4.255 (estimated) thegoodscentscompany.com2.178 (estimated) thegoodscentscompany.com
Vapor Pressure 0.025 mmHg @ 25 °C (estimated) thegoodscentscompany.com1.43 mmHg @ 25 °C (experimental) thegoodscentscompany.com
Biodegradability Data not availableNot readily biodegradable; inherently biodegradable oecd.org
Aquatic Toxicity Data not availableHarmful to aquatic organisms fishersci.comthegoodscentscompany.com

Studies on Environmental Persistence and Transformation

While specific data on the environmental persistence and transformation of this compound is not extensively documented, the broader class of alkylpyridines, to which it belongs, is known for its persistence in various environmental compartments. canada.ca General studies on alkylpyridines suggest that they are not expected to degrade quickly and can persist in air, water, soil, and sediments. canada.ca

The environmental fate of a related compound, 5-ethyl-2-methylpyridine, indicates that while it is not readily biodegradable, it is expected to be inherently biodegradable. This suggests that under favorable conditions, microorganisms can break down the compound, although the process may be slow. For this compound, its higher alkyl chain length compared to the ethyl analogue might influence its environmental behavior, potentially affecting its solubility, sorption to soil particles, and bioavailability for microbial degradation. The hexyl group increases the lipophilicity of the molecule, which could lead to greater adsorption to organic matter in soil and sediment, thereby reducing its mobility but also potentially its accessibility to microorganisms.

Transformation of alkylpyridines in the environment can occur through various abiotic and biotic pathways. Photodegradation in the atmosphere is a potential transformation route for volatile pyridine derivatives. In soil and water, transformation is primarily driven by microbial activity. The persistence of these compounds is a concern due to their potential for long-range transport and accumulation in the environment.

Table 1: General Environmental Behavior of Alkylpyridines

PropertyGeneral Behavior of AlkylpyridinesInferred Behavior of this compound
Biodegradability Not readily biodegradable, but inherently biodegradableLikely to be inherently biodegradable, with the hexyl group potentially influencing the rate.
Persistence Persistent in air, water, soil, and sediments canada.caExpected to exhibit persistence in various environmental compartments.
Mobility in Soil Moderate to low, with adsorption to organic matterLower mobility expected due to higher lipophilicity of the hexyl group.

Microbial Degradation and Bioremediation Potential

The microbial degradation of pyridine and its derivatives is a subject of ongoing research, with bioremediation emerging as a promising strategy for the cleanup of contaminated sites. researchgate.net Alkylpyridines are recognized as environmental pollutants, often found in surface and groundwater near industrial areas. researchgate.net

Numerous microorganisms have demonstrated the ability to degrade pyridines. Bacteria from genera such as Arthrobacter, Nocardia, Micrococcus, and Bacillus have been identified as capable of utilizing pyridine and its derivatives as sources of carbon and nitrogen. researchgate.net The degradation process is typically aerobic, involving enzymatic hydroxylation and subsequent ring cleavage. researchgate.net

Bioremediation strategies for sites contaminated with alkylpyridines could involve bioaugmentation, where specific microbial strains with proven degradative capabilities are introduced, or biostimulation, which involves the addition of nutrients and oxygen to enhance the activity of indigenous microbial populations. researchgate.net The feasibility of bioremediation for alkylpyridine-polluted groundwater has been investigated, highlighting the importance of aerobic conditions for successful degradation. fao.org

Analytical Method Development for Trace Detection in Complex Matrices

The detection and quantification of trace levels of this compound in complex matrices like food and consumer products are crucial for quality control and safety assessment. While specific methods for this compound are not widely published, analytical techniques developed for other pyridine derivatives and volatile organic compounds can be adapted.

Methodologies for Quantifying this compound in Food and Consumer Products

Given that this compound has been identified in food items such as sweet orange, its quantification is relevant for understanding food chemistry and potential flavor profiles. foodb.ca Analytical methods for volatile and semi-volatile compounds in food often involve a sample preparation step to extract and concentrate the analyte, followed by instrumental analysis.

Commonly employed techniques that would be suitable for the analysis of this compound include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. The use of a mass spectrometer allows for high selectivity and sensitivity.

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free sample preparation technique that is well-suited for the extraction of volatile and semi-volatile compounds from solid and liquid matrices. mdpi.com It can be coupled with GC-MS for a highly sensitive and automated analytical method.

Simultaneous Distillation-Extraction (SDE): This technique is effective for extracting volatile compounds from complex matrices and can also be coupled with GC-MS for analysis. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile pyridine derivatives, LC-MS is a common analytical choice. mdpi.com

The development of a robust analytical method for this compound would require optimization of extraction parameters, chromatographic conditions, and mass spectrometric detection to achieve the desired sensitivity and accuracy in complex samples.

Implications for Quality Control and Authenticity Assessment

The presence and concentration of specific volatile compounds, including pyridine derivatives, can be indicative of the quality, origin, and authenticity of food products. For instance, the profile of volatile compounds can be used to differentiate between different varieties of a fruit or to detect adulteration.

If this compound is found to be a key aroma or flavor compound in certain products, its quantification can serve as a quality marker. Variations in its concentration could indicate differences in raw material quality, processing conditions, or storage. Furthermore, as analytical techniques become more sensitive, the unique chemical fingerprint of a product, which includes compounds like this compound, can be used for authenticity assessment to combat food fraud.

Future Perspectives and Emerging Research Frontiers for Alkylpyridines

The field of alkylpyridine research is dynamic, with several emerging trends and future research directions. There is a growing demand for alkylpyridines in the agrochemical and pharmaceutical industries, which is driving research into more efficient and sustainable synthesis methods. pmarketresearch.com

Future research on this compound and other alkylpyridines is likely to focus on several key areas:

Green Chemistry Approaches: The development of environmentally friendly catalytic processes for the synthesis of alkylpyridines is a significant area of interest. pmarketresearch.com This includes the use of renewable feedstocks and catalysts that minimize waste and energy consumption.

Novel Applications: Researchers are continuously exploring new applications for alkylpyridines in areas such as materials science, electronics, and as building blocks for complex molecules in the pharmaceutical and agrochemical sectors. pmarketresearch.comresearchandmarkets.com

Environmental Fate and Toxicology: A deeper understanding of the environmental persistence, transformation, and potential toxicity of a wider range of alkylpyridines, including this compound, is needed to ensure their safe use and to develop effective remediation strategies.

Advanced Analytical Methods: The development of faster, more sensitive, and field-deployable analytical methods for the detection of alkylpyridines in various matrices will be crucial for environmental monitoring and quality control.

Structure-Activity Relationship Studies: Investigating how the structure of alkylpyridines, such as the length and position of the alkyl chain, influences their biological activity and environmental behavior will provide valuable insights for the design of new compounds with desired properties.

Q & A

Q. What are the recommended safety protocols for handling 5-Hexyl-2-methylpyridine in laboratory settings?

Researchers must adhere to hazard classifications outlined in safety data sheets (SDS), including:

  • Acute toxicity mitigation : Use PPE such as nitrile gloves (EN374 standard), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation controls : Conduct experiments in fume hoods or well-ventilated areas to avoid inhalation of vapors .
  • Spill management : Absorb spills with inert materials (e.g., sand) and dispose via approved chemical waste channels .
  • Storage : Keep in airtight containers away from strong acids/bases to prevent hazardous reactions .

Q. Which analytical techniques are optimal for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to confirm substitution patterns (e.g., hexyl and methyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% recommended for synthetic intermediates) .
  • Mass Spectrometry (MS) : Validate molecular weight (253.39 g/mol) and fragmentation patterns .

Q. How should researchers design experiments to assess the compound’s stability under varying conditions?

  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., boiling/melting points if available) .
  • Chemical compatibility : Test reactivity with common solvents (e.g., DCM, THF) and reagents (oxidizers/reducers) via controlled small-scale reactions .

Advanced Research Questions

Q. What synthetic routes can optimize the yield of this compound while minimizing byproducts?

  • Cross-coupling strategies : Use Suzuki-Miyaura reactions with palladium catalysts to couple halogenated pyridines with hexyl/methyl precursors .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction efficiency, but post-synthesis purification via column chromatography is critical .
  • In-situ monitoring : Employ techniques like FTIR to track intermediate formation and adjust reaction parameters dynamically .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Comparative studies : Replicate conflicting experiments under standardized conditions (e.g., OECD guidelines) to isolate variables like impurity profiles .
  • Dose-response analysis : Use in vitro assays (e.g., MTT on human cell lines) to establish LD50 ranges and clarify discrepancies between acute (Category 4) and chronic toxicity claims .

Q. What computational methods predict the compound’s reactivity in novel reaction environments?

  • Density Functional Theory (DFT) : Model electron density distributions to identify reactive sites (e.g., pyridine nitrogen) for electrophilic substitution .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to hypothesize pharmacological applications .

Q. How can researchers address gaps in ecological impact data for this compound?

  • Biodegradation assays : Use OECD 301B (Ready Biodegradability) to assess persistence in soil/water systems .
  • QSAR modeling : Predict bioaccumulation potential (logP = ~4.2) based on structural analogs to prioritize ecotoxicity testing .

Methodological Guidance

Q. What experimental controls are critical when studying the compound’s biological activity?

  • Negative controls : Use solvent-only samples to distinguish compound-specific effects from background noise .
  • Positive controls : Compare results with known bioactive pyridine derivatives (e.g., nicotinamide analogs) .

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Detailed protocols : Specify reaction stoichiometry, temperature gradients, and purification steps (e.g., gradient elution in HPLC) .
  • Supporting information : Provide raw spectral data (NMR, MS) and chromatograms in supplementary materials .

Q. What strategies validate the compound’s role in catalytic or supramolecular systems?

  • Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy to confirm catalytic efficiency .
  • X-ray crystallography : Resolve 3D structures of coordination complexes to verify binding modes .

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Feasible Synthetic Routes

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5-Hexyl-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
5-Hexyl-2-methylpyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.